

Application Notes and Protocols for Evaluating MOMA-341 Effects on DNA Replication

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Compound of Interest

Compound Name: MOMA-341

Cat. No.: B15584312

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Introduction

MOMA-341 is a potent, selective, and orally administered covalent inhibitor of Werner RecQ like helicase (WRN).[1][2][3] The compound acts through an allosteric, ATP-competitive binding mechanism, covalently ligating to cysteine 727 on the WRN protein and locking it in an inactive state.[1][2][4] The therapeutic potential of **MOMA-341** is rooted in its synthetic lethal interaction with tumors exhibiting high microsatellite instability (MSI-H) or mismatch-repair deficiency (dMMR).[2][5]

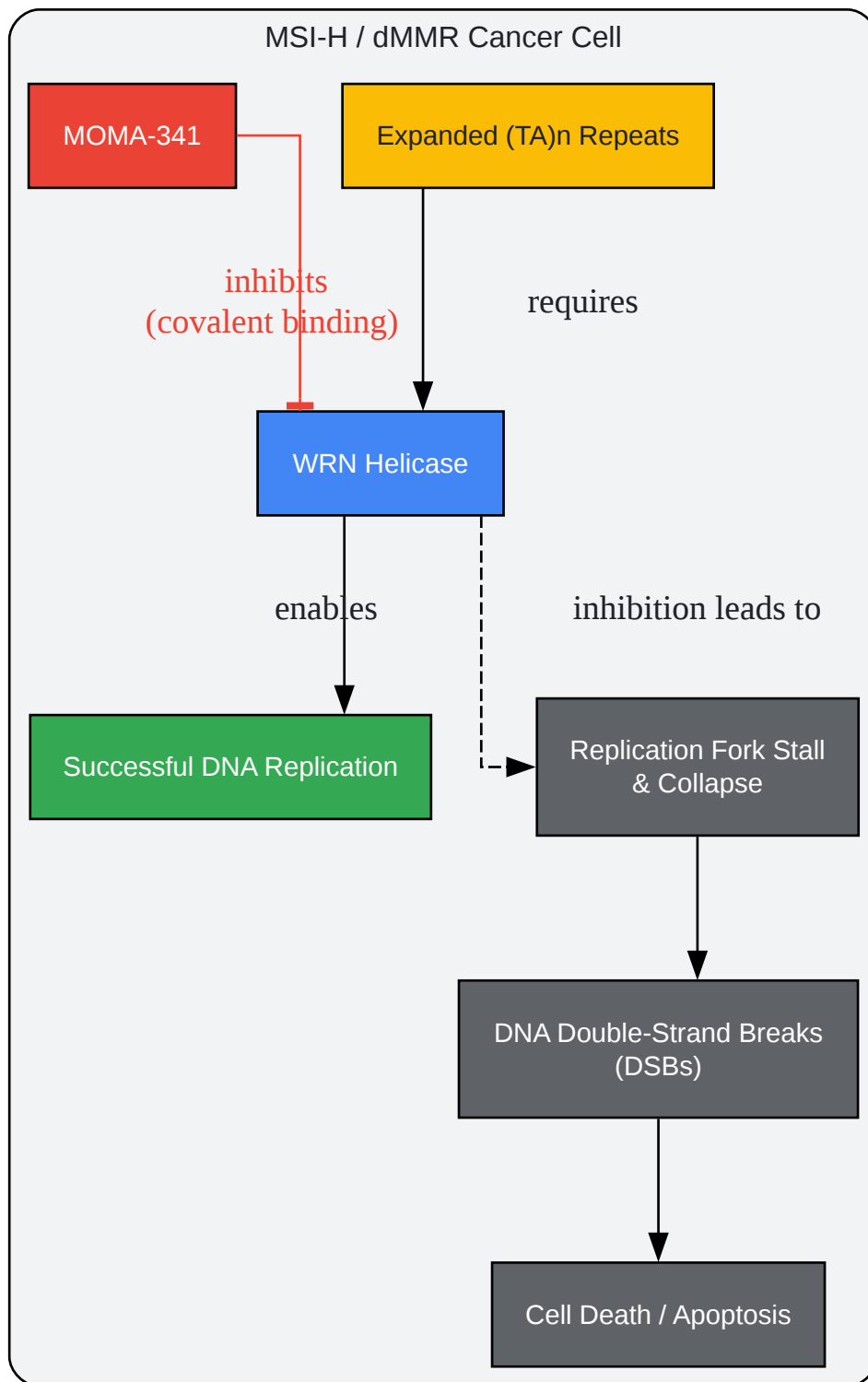
In MSI-H/dMMR cancers, frequent mutations lead to the expansion of simple tandem DNA repeats, such as thymine-adenine (TA) dinucleotides.[5][6] WRN helicase activity is indispensable for the successful DNA replication of these expanded TA repeat regions.[5][6] By inhibiting WRN, **MOMA-341** disrupts DNA replication at these sites, leading to an accumulation of DNA damage, which in turn triggers cell death and tumor regression in preclinical models.[1][5][6]

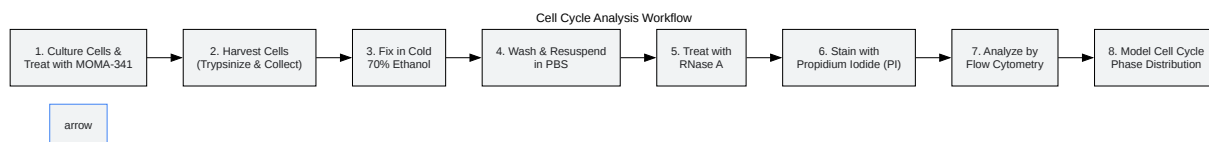
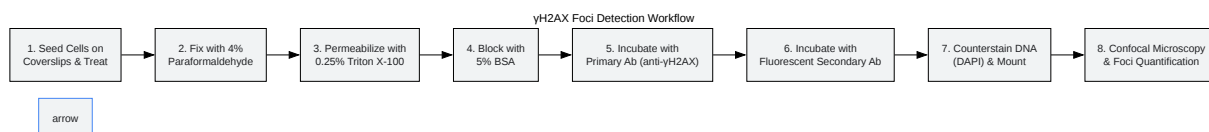
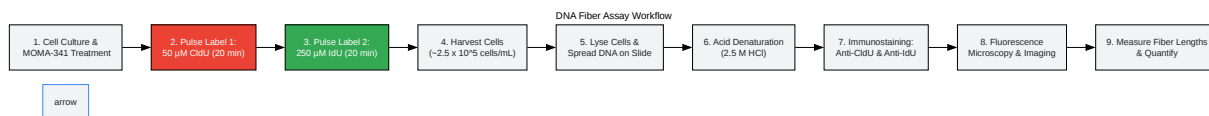
These application notes provide a comprehensive suite of protocols to investigate and quantify the effects of **MOMA-341** on DNA replication, DNA damage, and cell cycle progression, offering researchers a robust framework for preclinical evaluation.

MOMA-341 Mechanism of Action in MSI-H Cancers

The diagram below illustrates the proposed mechanism by which **MOMA-341** selectively targets MSI-H cancer cells through the inhibition of WRN helicase, leading to replication-dependent DNA damage.

MOMA-341 Signaling Pathway in MSI-H Cells





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